9-Chloro-9-decenenitrile

描述

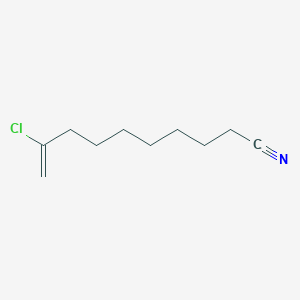

9-Chloro-9-decenenitrile (hypothetical structure: C₁₀H₁₆ClN) is a halogenated aliphatic nitrile characterized by a ten-carbon chain with a chlorine atom and a nitrile group at the ninth position. The nitrile group’s polarity and the chlorine atom’s electronegativity may influence its solubility, stability, and biological activity, making it a candidate for further exploration.

属性

IUPAC Name |

9-chlorodec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQXEOLOCZOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-decenenitrile typically involves the chlorination of 9-decenenitrile. This process can be carried out using thionyl chloride or phosphoryl chloride as chlorinating agents. The reaction is usually conducted under controlled conditions to ensure the selective chlorination at the 9th position of the decene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

化学反应分析

Types of Reactions

9-Chloro-9-decenenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium alkoxides or amines in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: Formation of 9-alkoxy-9-decenenitrile or 9-amino-9-decenenitrile.

Reduction: Formation of 9-amino-9-decene.

Oxidation: Formation of 9-chloro-9-decenoic acid.

科学研究应用

9-Chloro-9-decenenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 9-Chloro-9-decenenitrile involves its interaction with molecular targets through its reactive chlorine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

9-Chloro-9-decenenitrile shares structural motifs with several 9-substituted and nitrile-containing compounds. Key comparisons include:

Functional Group Analysis :

- Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or amines) compared to the acidic proton in Acridine-9-carboxylic acid, which is prone to deprotonation or esterification .

- Chloro Substitution : The chlorine atom enhances electrophilicity, similar to 9-Anthraceneacetyl chloride, but the latter’s aromatic system enables conjugation-driven stability .

Physicochemical Properties and Reactivity

Hypothetical properties of this compound are inferred from analogs:

| Parameter | This compound | Acridine-9-carboxylic acid |

|---|---|---|

| LogP | ~2.5 (estimated) | 3.1 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 7 | 2 |

| Bioavailability Score | 0.55 (moderate) | 0.17 (low) |

Reactivity Insights :

- The nitrile group may undergo hydrolysis to form amides or acids under acidic/basic conditions.

- The terminal chloro group could participate in elimination or cross-coupling reactions, akin to aliphatic chlorides in pharmaceutical intermediates .

生物活性

9-Chloro-9-decenenitrile, a nitrile derivative with the molecular formula C₁₀H₁₆ClN, is characterized by a long carbon chain and a chlorine substituent. This compound is of interest due to its potential biological activities, particularly in antimicrobial applications and as a biological nitrification inhibitor (BNI). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a linear aliphatic nitrile with unique properties due to the presence of a chlorine atom. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.7 g/mol |

| Physical State | Colorless liquid |

| Odor | Distinctive |

Biological Nitrification Inhibition

The compound has been noted for its role as a biological nitrification inhibitor (BNI). Nitrification is the microbial conversion of ammonia to nitrate, which can lead to environmental issues such as soil acidification and nutrient leaching. Research suggests that this compound may disrupt the activity of nitrifying bacteria by interfering with their enzymatic processes, although the exact mechanism remains to be fully elucidated.

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the carbon chain may allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : The nitrile group can participate in non-covalent interactions with enzymes, possibly inhibiting their activity and affecting metabolic pathways in microorganisms.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the effectiveness of chlorinated nitriles against various bacterial strains. Although specific results for this compound were not detailed, related compounds demonstrated significant antibacterial activity, suggesting potential for further investigation into this compound's efficacy.

- Nitrification Inhibition Research : In agricultural studies, compounds similar to this compound were evaluated for their ability to inhibit nitrification in soil. These studies indicated that structural modifications could enhance inhibitory effects, highlighting the need for targeted research on this compound specifically.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 9-Decenenitrile | C₁₀H₁₇N | Lacks chlorine; potential antimicrobial activity noted. |

| 10-Decanenitrile | C₁₁H₂₁N | Fully saturated; lacks unsaturation effects. |

| 8-Octenenitrile | C₉H₁₅N | One carbon shorter; different reactivity profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。